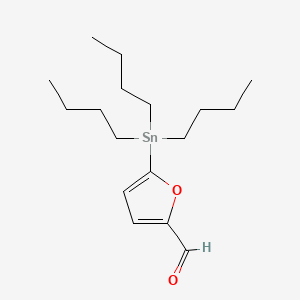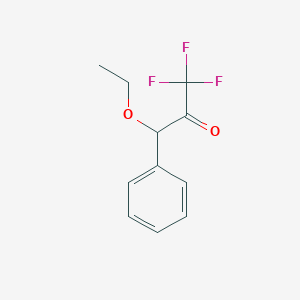
3-Ethoxy-1,1,1-trifluoro-3-phenylpropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxy-1,1,1-trifluoro-3-phenylpropan-2-one is an organic compound with the molecular formula C11H11F3O2 It is a trifluoromethyl ketone, characterized by the presence of an ethoxy group and a phenyl group attached to the central carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-1,1,1-trifluoro-3-phenylpropan-2-one typically involves the reaction of 1,1,1-trifluoro-3-phenyl-2-propanone with ethyl alcohol under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of the ethoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments are common practices to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-1,1,1-trifluoro-3-phenylpropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of trifluoromethyl carboxylic acids.
Reduction: Formation of trifluoromethyl alcohols.
Substitution: Formation of various substituted trifluoromethyl derivatives.
Scientific Research Applications
3-Ethoxy-1,1,1-trifluoro-3-phenylpropan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential neuroprotective effects against apoptosis in cerebellar granule neurons.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of fluorinated compounds, which are important in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Ethoxy-1,1,1-trifluoro-3-phenylpropan-2-one involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. This property is crucial for its potential neuroprotective effects, where it may inhibit apoptosis by modulating specific signaling pathways in neurons .
Comparison with Similar Compounds
Similar Compounds
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one: Another trifluoromethyl ketone with similar properties but different structural features.
1,1,1-Trifluoro-3-phenyl-2-propanone: Lacks the ethoxy group, making it less versatile in certain chemical reactions.
Uniqueness
3-Ethoxy-1,1,1-trifluoro-3-phenylpropan-2-one is unique due to the presence of both an ethoxy group and a phenyl group, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential neuroprotective effects make it a valuable compound in research and industry.
Properties
CAS No. |
147729-84-8 |
|---|---|
Molecular Formula |
C11H11F3O2 |
Molecular Weight |
232.20 g/mol |
IUPAC Name |
3-ethoxy-1,1,1-trifluoro-3-phenylpropan-2-one |
InChI |
InChI=1S/C11H11F3O2/c1-2-16-9(10(15)11(12,13)14)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 |
InChI Key |
QQTRVSVBLRFHSB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1=CC=CC=C1)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![benzoic acid;2-[(4-methyl-3,6-dihydro-2H-pyran-3-yl)oxy]phenol](/img/structure/B12559527.png)

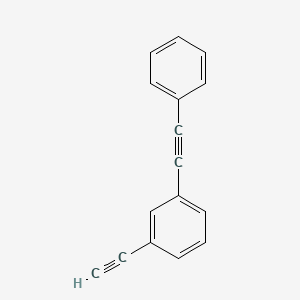
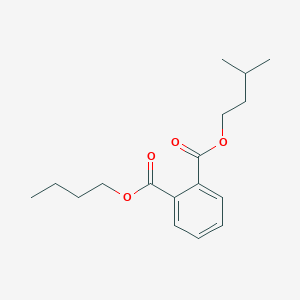
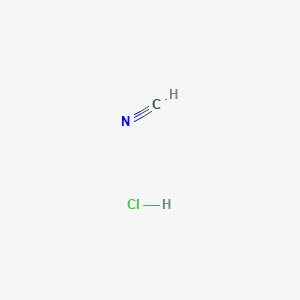
![1-{5-[(4-Butylphenyl)(dimethyl)silyl]pentyl}piperidine](/img/structure/B12559558.png)
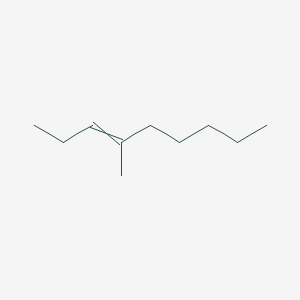
![1,4,7-Tris[(4-ethenylphenyl)methyl]-1,4,7-triazonane](/img/structure/B12559563.png)
![4-[(Anthracen-9-yl)ethynyl]benzaldehyde](/img/structure/B12559568.png)

silane](/img/structure/B12559580.png)
![3-(Octadecyloxy)-2-[(prop-2-en-1-yl)oxy]propan-1-ol](/img/structure/B12559585.png)
![2-{Bis[4-(4-benzoylphenoxy)phenyl]methyl}benzoic acid](/img/structure/B12559590.png)
